TLR7/8 agonist 6

Description

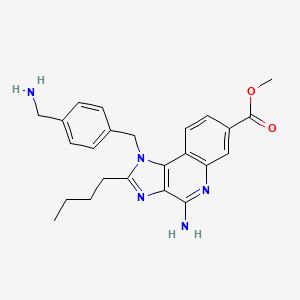

Structure

3D Structure

Properties

Molecular Formula |

C24H27N5O2 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

methyl 4-amino-1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinoline-7-carboxylate |

InChI |

InChI=1S/C24H27N5O2/c1-3-4-5-20-28-21-22(29(20)14-16-8-6-15(13-25)7-9-16)18-11-10-17(24(30)31-2)12-19(18)27-23(21)26/h6-12H,3-5,13-14,25H2,1-2H3,(H2,26,27) |

InChI Key |

MZRQRPABQLFPGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=C(C=C(C=C4)C(=O)OC)N=C2N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Tlr7/8 Agonist 6

Receptor Binding and Activation Specificity of TLR7/8 Agonist 6

TLR7 and TLR8 are structurally homologous endosomal receptors that are both activated by single-stranded RNA (ssRNA). invivogen.comaai.orgrupress.org However, they exhibit distinct ligand-binding specificities and are expressed in different immune cell populations, suggesting they have non-redundant roles in immunity. invivogen.comaai.orgrupress.org

Determinants of TLR7 Receptor Engagement

Structural analyses have revealed that TLR7 possesses two binding sites for ligands. invivogen.com Site 1 is highly conserved and binds nucleosides, such as guanosine, or base analogs. invivogen.com The specific residues within this site determine the ligand preference. invivogen.com The engagement of a ligand at Site 1 is crucial for receptor dimerization and the subsequent initiation of downstream signaling. invivogen.com Site 2 is less conserved and is responsible for binding ssRNA with specific motifs. invivogen.com While binding at Site 2 alone is not sufficient to trigger a signaling cascade, it significantly enhances the binding affinity of Site 1. invivogen.com This suggests that TLR7 is designed to sense RNA degradation products rather than intact ssRNA molecules. invivogen.com

Determinants of TLR8 Receptor Engagement

Similar to TLR7, TLR8 also contains two distinct binding sites. invivogen.com Site 1 in TLR8 is also highly conserved and binds nucleosides, with a preference for uridine, or base analogs. invivogen.com The occupancy of Site 1 is the primary trigger for receptor dimerization and signaling activation. invivogen.com Site 2 in TLR8 binds to ssRNA degradation products, which enhances the binding of ligands to Site 1. invivogen.com The crystal structure of TLR8 reveals a horseshoe-shaped extracellular domain with a large and flexible ssRNA binding site. researchgate.net

Comparative Analysis of TLR7 and TLR8 Agonism by this compound

This compound is an imidazoquinoline derivative that acts as a potent agonist for both TLR7 and TLR8, with reported IC50 values of 0.18 µM for TLR7 and 5.34 µM for TLR8. medchemexpress.commedchemexpress.com Imidazoquinolines, like other synthetic TLR7/8 agonists, are small molecules that bear structural homology to purine (B94841) adenosine. oup.com While both receptors are activated by this class of compounds, the specific structural features of the agonist determine its relative potency and selectivity for each receptor. researchgate.net The differential activation of TLR7 and TLR8 leads to distinct immune responses due to their different expression patterns in immune cells. rupress.org TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and conventional dendritic cells (cDCs). invivogen.comrupress.org

Intracellular Signal Transduction Pathways Activated by this compound

The activation of both TLR7 and TLR8 by this compound initiates a cascade of intracellular signaling events that are crucial for the subsequent immune response.

MyD88-Dependent Signaling Cascade Induction

Upon ligand binding, both TLR7 and TLR8 recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). aacrjournals.orgaacrjournals.orgacs.org This interaction is a critical and central step in the signaling pathway for both receptors. aacrjournals.orgresearchgate.net The recruitment of MyD88 is mediated through the Toll/interleukin-1 receptor (TIR) domains present in both the TLRs and MyD88. aacrjournals.org Studies in MyD88-deficient mice have demonstrated that the immune and antitumor activities of TLR7/8 agonists are dependent on this signaling pathway. aacrjournals.orgresearchgate.net

Following the recruitment of MyD88, a multi-protein signaling complex known as the Myddosome is formed. frontiersin.org This complex includes members of the Interleukin-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. aacrjournals.orgmdpi.com IRAK4 is the most upstream kinase in this cascade and is essential for the activation of downstream signaling. mdpi.com The MyD88-TLR complex recruits IRAK4, which in turn recruits and phosphorylates IRAK1. aacrjournals.orgmdpi.com This phosphorylation event activates IRAK1, which then dissociates from the receptor complex along with other signaling molecules to propagate the signal further downstream. aacrjournals.org The activation of the IRAK kinase family is a pivotal event that links the initial receptor activation to the subsequent activation of transcription factors and the production of inflammatory cytokines and type I interferons. mdpi.comnih.gov

TRAF6 Recruitment and Downstream Signaling

Upon activation by an agonist, Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) initiate a signaling cascade that is critically dependent on the recruitment of TNF receptor-associated factor 6 (TRAF6). mdpi.comresearchgate.net Following ligand binding, TLR7 and TLR8 undergo conformational changes, leading to the recruitment of the adaptor protein MyD88. biorxiv.orgnih.gov MyD88, in turn, recruits members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK1 and IRAK4. mdpi.comresearchgate.netnih.gov This assembly, known as the Myddosome, facilitates the phosphorylation and activation of IRAK1. researchgate.netnih.gov

Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, an E3 ubiquitin ligase. mdpi.comnih.gov This interaction is a pivotal step, as TRAF6 acts as a central signaling hub, propagating the signal downstream to activate multiple pathways. mdpi.comfrontiersin.org TRAF6 can also recruit interferon regulatory factors (IRFs) to stimulate interferon signaling. mdpi.com

NF-κB Pathway Activation and Nuclear Translocation

A primary consequence of TRAF6 activation is the engagement of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.comresearchgate.net TRAF6 activates transforming growth factor beta-activated kinase 1 (TAK1), which in turn activates the IκB kinase (IKK) complex. mdpi.comfrontiersin.org The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates the inhibitory protein IκBα. nih.govfrontiersin.org

Phosphorylation marks IκBα for degradation, releasing the NF-κB transcription factor, which is typically a heterodimer of the p50 and p65 subunits. nih.govjci.org Once liberated, NF-κB translocates from the cytoplasm to the nucleus. jci.orgmdpi.com Within the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory cytokines and chemokines. mdpi.comresearchgate.net In some cellular contexts, such as lung cancer cells, TLR7 or TLR8 stimulation can lead to IκBα phosphorylation without its subsequent degradation, representing an atypical activation of the NF-κB pathway. jci.org

IRF Pathway Activation and Type I Interferon Induction

Beyond the NF-κB and MAPK pathways, TLR7/8 signaling also robustly activates the Interferon Regulatory Factor (IRF) pathway, which is essential for the production of type I interferons (IFN-α/β). researchgate.netoup.com This arm of the signaling cascade also originates from the Myddosome complex. frontiersin.org

Phosphorylation and Nuclear Translocation of IRF7

In plasmacytoid dendritic cells (pDCs), which are major producers of type I IFNs, IRF7 is constitutively expressed and plays a central role. frontiersin.orgnih.gov Upon TLR7/9 activation in these cells, IRF7 is recruited to a complex containing MyD88, TRAF6, TRAF3, IRAK1, and IKKα. frontiersin.org Within this complex, IRF7 is phosphorylated by IRAK1 and IKKα. frontiersin.orgnih.gov This phosphorylation event is a critical step that leads to the dimerization of IRF7 and its subsequent translocation from the cytoplasm to the nucleus. frontiersin.orgnih.gov Once in the nucleus, the IRF7 homodimer drives the expression of IFN-α genes. frontiersin.org The phosphatidylinositol-3 kinase (PI3K) pathway has been shown to be an important early step leading to IRF-7 nuclear translocation and type I IFN production following TLR7 and TLR9 activation in human pDCs. nih.govdynavax.com

Differential IFN-α/β Induction via TLR7 vs. TLR8

While both TLR7 and TLR8 can lead to type I IFN production, there are notable differences in their efficiency and the cellular contexts in which they operate. researchgate.netnih.gov TLR7 activation, particularly in pDCs, is a potent inducer of IFN-α. aai.orgaai.org In contrast, TLR8 is more highly expressed in myeloid cells like monocytes and myeloid dendritic cells (mDCs) and is generally a stronger inducer of pro-inflammatory cytokines than type I IFNs. nih.govaai.org However, TLR8 activation can still lead to the production of IFN-β. researchgate.net Studies have shown that TLR7 agonists preferentially induce IFN-α secretion from human peripheral blood mononuclear cells (PBMCs), while TLR8 agonists are more effective at inducing TNF-α and IL-12. aai.org

Transcriptional and Post-Translational Modulations by this compound

Activation of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) by the imidazoquinoline derivative, this compound, also referred to as Compound 4, initiates a cascade of intracellular signaling events that culminate in significant alterations at both the transcriptional and post-translational levels. These modifications are central to the immunomodulatory effects of the agonist, driving the desired innate and subsequent adaptive immune responses.

Gene Expression Reprogramming in Stimulated Cells

Upon recognition of this compound, immune cells undergo a profound reprogramming of their gene expression profiles. This is primarily mediated by the activation of key transcription factors, including interferon regulatory factors (IRFs) and nuclear factor-kappa B (NF-κB), which are downstream of the MyD88-dependent signaling pathway. pnas.org The activation of these factors leads to the transcription of a wide array of genes crucial for an effective immune response.

Research evaluating a panel of synthetic TLR7/8 agonists, including an oxoadenine designated as compound 4, has shed light on the specific gene expression changes in human peripheral blood mononuclear cells (PBMCs). nih.gov Stimulation with this compound leads to the robust upregulation of genes encoding for type I interferons, particularly Interferon-alpha (IFN-α). nih.gov Plasmacytoid dendritic cells (pDCs) are the primary producers of IFN-α in response to TLR7 activation. nih.gov

Furthermore, the activation of myeloid dendritic cells (mDCs) by TLR7/8 agonists results in the increased transcription of genes for pro-inflammatory cytokines and chemokines. nih.gov Studies have shown that treatment of mDCs with agonists leads to the upregulation of genes for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (B1171171) (IL-12), and the chemokine Interferon gamma-induced protein 10 (IP-10). nih.gov

In addition to cytokines and chemokines, TLR7/8 agonism also enhances the expression of genes for co-stimulatory molecules on the surface of antigen-presenting cells (APCs) like dendritic cells. This includes the upregulation of CD80 and CD86 gene expression. nih.gov This genetic reprogramming is critical for the maturation of dendritic cells, enhancing their ability to present antigens and activate naïve T cells, thus bridging the innate and adaptive immune systems. nih.gov

A study on a dendrimeric construct of an imidazoquinoline, also denoted as compound 4, highlighted a selective upregulation of TLR7-driven genes. plos.org This resulted in a strong induction of IFN-α gene expression, while the expression of genes for pro-inflammatory cytokines typically associated with TLR8 activation, such as TNF-α and IL-6, was notably absent. plos.org

| Gene Category | Upregulated Genes | Primary Cell Types | Functional Significance |

| Type I Interferons | IFN-α | Plasmacytoid Dendritic Cells (pDCs) | Antiviral response, activation of other immune cells. nih.gov |

| Pro-inflammatory Cytokines | TNF-α, IL-12 p40 | Myeloid Dendritic Cells (mDCs), Monocytes | Promotion of inflammation, T helper 1 (Th1) cell differentiation. nih.gov |

| Chemokines | IP-10 (CXCL10) | Myeloid Dendritic Cells (mDCs) | Recruitment of immune cells to the site of inflammation. nih.gov |

| Co-stimulatory Molecules | CD80, CD86 | Dendritic Cells (DCs) | Enhanced antigen presentation and T cell activation. nih.gov |

Regulation of Protein Expression and Function

The transcriptional changes induced by this compound are directly translated into altered protein expression and function, which orchestrates the cellular immune response. The synthesis and secretion of various cytokines and the upregulation of surface proteins on immune cells are key outcomes.

Studies on an oxoadenine compound 4 demonstrated its potent ability to induce the production of IFN-α protein from human PBMCs, with EC50 values indicating high potency. nih.gov In isolated cell populations, pDCs were confirmed as the primary source of IFN-α protein, while mDCs were the main producers of IL-12 p40, TNF-α, and IP-10 proteins upon stimulation. nih.gov

The table below summarizes the cytokine protein production in response to stimulation with an oxoadenine TLR7/8 agonist (Compound 4) in different human immune cell populations.

| Cytokine Protein | Producing Cell Type | Level of Production | Reference |

| IFN-α | Plasmacytoid Dendritic Cells (pDCs) | High | nih.gov |

| IL-12 p40 | Myeloid Dendritic Cells (mDCs) | Moderate | nih.gov |

| TNF-α | Myeloid Dendritic Cells (mDCs) | Moderate | nih.gov |

| IP-10 | Myeloid Dendritic Cells (mDCs) | High | nih.gov |

Another investigation using an imidazoquinoline compound 4 also showed a selective protein expression profile. plos.org Stimulation of human PBMCs with this compound led to the robust production of IFN-α protein, a hallmark of TLR7 activation. plos.org Conversely, the production of pro-inflammatory cytokine proteins such as TNF-α, IL-1β, IL-6, and IFN-γ, which are largely driven by TLR8 activation, was not observed. plos.org

The upregulation of co-stimulatory molecules at the protein level is another critical consequence. Following treatment with TLR7/8 agonists, dendritic cells exhibit increased surface expression of CD80 and CD86 proteins. nih.gov This enhanced expression is functionally significant as it lowers the threshold for T cell activation, leading to a more robust adaptive immune response.

Immune Cell Responses Elicited by Tlr7/8 Agonist 6

Antigen-Presenting Cell (APC) Activation and Maturation

TLR7/8 agonists are recognized for their capacity to efficiently activate a broad spectrum of APCs. nih.gov This activation is a critical step in initiating an adaptive immune response, as it primes APCs to effectively process and present antigens to T cells. The activation of APCs through TLR7/8 signaling pathways leads to their maturation, characterized by phenotypic and functional changes that enhance their ability to stimulate T-cell responses. nih.gov

Dendritic cells, the most potent APCs, are primary targets of TLR7/8 agonists. Both major subtypes of DCs, plasmacytoid DCs (pDCs) and myeloid DCs (mDCs), express TLR7 and/or TLR8 and respond to agonist stimulation, although their responses can differ. bmj.comnih.gov In humans, TLR7 is predominantly expressed in pDCs, while TLR8 is abundant in mDCs and monocytes. nih.govnih.gov This differential expression contributes to the distinct roles these DC subtypes play in the ensuing immune response.

A hallmark of DC maturation induced by TLR7/8 agonist 6 is the upregulation of co-stimulatory molecules on their surface. nih.govnih.gov Following stimulation, both pDCs and mDCs increase the expression of molecules such as CD40, CD80, CD83, and CD86. nih.govresearchgate.net These molecules are crucial for providing the secondary signals necessary for the full activation of naive T cells. For instance, studies have shown that TLR8 agonists are particularly effective at inducing the expression of these co-stimulatory molecules on neonatal APCs. nih.gov The interaction between these co-stimulatory molecules on DCs and their ligands on T cells is essential for initiating a robust and effective adaptive immune response.

| Co-stimulatory Molecule | Effect of this compound Stimulation | Primary DC Subtype Affected |

|---|---|---|

| CD40 | Upregulation | mDCs, pDCs |

| CD80 | Upregulation | mDCs, pDCs |

| CD83 | Upregulation (maturation marker) | mDCs, pDCs |

| CD86 | Upregulation | mDCs, pDCs |

Upon activation by this compound, dendritic cells exhibit an enhanced capacity for antigen uptake and presentation. nih.govnih.gov This is a critical function that allows them to capture antigens from pathogens or tumors and present them to T cells via Major Histocompatibility Complex (MHC) molecules. nih.gov The maturation process triggered by the agonist promotes the processing of internalized antigens and their loading onto MHC class I and class II molecules for presentation to CD8+ and CD4+ T cells, respectively. nih.gov This enhanced presentation is fundamental for the priming of antigen-specific T cell responses.

A key outcome of DC activation by this compound is the robust secretion of a variety of pro-inflammatory cytokines. nih.govresearchgate.net Myeloid DCs, in particular, are potent producers of cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-12 (B1171171) (IL-12) upon TLR8 stimulation. nih.gov IL-12 is especially important for driving the differentiation of naive T helper cells into the Th1 phenotype, which is critical for cell-mediated immunity against intracellular pathogens and tumors. nih.gov The production of these cytokines creates an inflammatory microenvironment that promotes the recruitment and activation of other immune cells. bmj.com

| Cytokine | Primary Producing DC Subtype | Key Immunological Function |

|---|---|---|

| IL-6 | mDCs | Promotes inflammation and B cell differentiation. |

| TNF-α | mDCs | Induces inflammation and apoptosis in tumor cells. |

| IL-12 | mDCs | Drives Th1 cell differentiation and activates cytotoxic T lymphocytes and NK cells. |

Plasmacytoid DCs are specialized producers of large quantities of Type I interferons (IFN-α/β) in response to viral infections, a process potently mimicked by TLR7 agonists. nih.govresearchgate.net Upon stimulation with this compound, pDCs are major contributors to the systemic production of IFN-α. nih.govresearchgate.net Type I interferons have powerful antiviral effects and also play a crucial role in linking the innate and adaptive immune systems by promoting DC maturation and enhancing the cytotoxic activity of NK cells and CD8+ T cells. nih.govnih.gov

Macrophage Activation and Polarization

Macrophages are another critical component of the innate immune system that are activated by this compound. nih.gov TLR8 is highly expressed in macrophages, and its engagement by agonists leads to their activation and polarization towards a pro-inflammatory M1 phenotype. researchgate.net M1 macrophages are characterized by their ability to produce high levels of pro-inflammatory cytokines, reactive oxygen species, and nitric oxide, which are effective at killing pathogens and tumor cells. nih.gov Studies have shown that TLR7/8 agonists can effectively repolarize tumor-associated macrophages (TAMs), which often exhibit an immune-suppressive M2 phenotype, towards the anti-tumor M1 phenotype. nih.gov This repolarization can help to overcome the immunosuppressive tumor microenvironment and enhance the efficacy of cancer immunotherapies. nih.gov

B Cell Activation and Differentiation

This compound also directly influences B lymphocytes. Human B cells express TLR7, and its stimulation by agonists can lead to activation, proliferation, and differentiation into antibody-producing cells. researchgate.netnih.govresearchgate.net This activation is synergistic with signals from the B cell receptor (BCR).

Research demonstrates that TLR7 agonists like 852A and the TLR7/8 agonist 3M-003 trigger significant changes in B cells. researchgate.net Upon stimulation, B cells upregulate activation markers such as CD69 and CD86. nih.gov This activation leads to the production of cytokines and chemokines, including IL-6 and Macrophage Inflammatory Protein-1 alpha (MIP-1α or CCL3), and ultimately promotes the secretion of immunoglobulins, including IgM and IgG. researchgate.netresearchgate.net In vitro studies with the TLR7/8 agonist R848 confirmed its ability to directly promote B-cell activation, as evidenced by increased CD86 expression. nih.gov

Table 3: B Cell Responses to TLR7/8 Agonist Stimulation

| Response | Agonist | Observation | Reference |

|---|---|---|---|

| Activation Marker Upregulation | R848 | Increased expression of CD86 on neonate B cells. | nih.gov |

| Cytokine Secretion (IL-6) | 3M-003 (1 µM) | ~1000 pg/mL secreted by purified B cells after 24h. | researchgate.net |

| Chemokine Secretion (CCL3) | 3M-003 (1 µM) | ~150 pg/mL secreted by purified B cells after 24h. | researchgate.net |

| Immunoglobulin Production | 852A (TLR7 agonist) | Induced production of IgM and IgG. | researchgate.net |

Lymphocyte Modulation by this compound

The effects of this compound extend to the modulation of key lymphocyte populations, primarily through indirect mechanisms mediated by the activation of antigen-presenting cells (APCs) like macrophages and dendritic cells.

Natural Killer (NK) Cell Activation and Cytotoxicity Enhancement

This compound is a potent enhancer of Natural Killer (NK) cell activity. While some effects may be direct, the primary pathway of NK cell activation is indirect, driven by the cytokines produced by APCs, particularly IL-12 and type I interferons. stemcell.com

Stimulation of PBMCs with TLR7/8 agonists leads to a significant increase in NK cell activation markers. Studies have shown that treatment with various TLR7/8 agonists results in the upregulation of the early activation marker CD69 on NK cells. nih.gov Furthermore, these agonists enhance the cytotoxic potential of NK cells by increasing the expression of the degranulation marker CD107a, which signifies the release of cytotoxic granules like perforin (B1180081) and granzymes. nih.gov The expression of the activating receptor NKG2D on NK cells can also be increased by TLR7/8 agonists such as R848, further boosting their ability to recognize and kill target cells. nih.gov

Table 4: Upregulation of Activation Markers on NK Cells by TLR7/8 Agonists

| Marker | Function | Observation | Reference |

|---|---|---|---|

| CD69 | Early activation marker | Significantly increased expression following agonist treatment. | nih.gov |

| CD107a | Degranulation marker | Significantly increased expression, indicating enhanced cytotoxicity. | nih.gov |

| NKG2D | Activating receptor | Expression significantly increased by R848 on immunoregulatory NK cells. | nih.gov |

| IFN-γ | Effector cytokine | Production by NK cells is significantly enhanced. | nih.gov |

T Cell Priming and Differentiation (Indirect Effects)

This compound indirectly promotes the priming and differentiation of T cells by potently activating APCs. nih.gov When APCs like dendritic cells and macrophages are stimulated by the agonist, they upregulate costimulatory molecules (e.g., CD80, CD86) and secrete a cytokine profile that is highly conducive to T cell activation and differentiation. nih.gov This process is fundamental for bridging the innate immune response to a robust and specific adaptive T cell response. Research has shown that treatment with TLR7/8 agonists leads to the activation of both CD4+ and CD8+ T cells, as indicated by increased expression of the activation marker CD69. nih.gov

A hallmark of the immune response induced by this compound is the strong polarization towards a T helper 1 (Th1) phenotype. This is primarily driven by the high levels of IL-12 produced by agonist-activated APCs. stemcell.comnih.gov IL-12 is a critical cytokine that instructs naive CD4+ T cells to differentiate into Th1 cells.

Th1 cells are characterized by their production of Interferon-gamma (IFN-γ), a pleiotropic cytokine with potent anti-viral and anti-tumor effects. nih.gov Studies have demonstrated that TLR7/8 agonists, such as R848, directly induce IFN-γ production from memory CD4+ and CD8+ T cells, a response that is further amplified by IL-12. researchgate.net Furthermore, TLR8 agonists have been shown to indirectly trigger substantial IFN-γ production from NK cells in PBMC cultures, a process largely dependent on IL-18. miltenyibiotec.com By promoting a Th1-skewed response and robust IFN-γ production, this compound orchestrates an immune environment effective at eliminating intracellular pathogens and malignant cells. nih.govnih.gov

Cytotoxic T Lymphocyte (CTL) Induction and Expansion

The activation of Toll-like receptor 7 and 8 (TLR7/8) by agonists such as this compound plays a crucial role in bridging the innate and adaptive immune systems, leading to the induction and expansion of cytotoxic T lymphocytes (CTLs). This process is fundamental for an effective anti-tumor response. acs.org

Upon administration, TLR7/8 agonists stimulate antigen-presenting cells (APCs), most notably dendritic cells (DCs). delveinsight.com This activation leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, which are essential for priming naive T cells. delveinsight.commdpi.com The subsequent activation of DCs can induce an increase in the production of CTLs. mdpi.com

Studies have demonstrated that the administration of a TLR7/8 agonist can lead to a significant increase in tumor antigen-specific CTLs. aacrjournals.org For instance, in preclinical models, treatment with a dual TLR7/8 agonist resulted in a marked increase in IFN-γ–secreting effector cells specific to tumor antigens, both systemically in splenocytes and locally within the tumor microenvironment. aacrjournals.org This indicates a robust induction of CTLs capable of recognizing and targeting tumor cells.

Furthermore, the combination of TLR7/8 agonists with other immunomodulatory agents can synergistically enhance CTL responses. Co-delivery of agonists targeting TLRs 7, 8, and 9 has been shown to increase the number and tumoricidal activity of tumor-infiltrating CTLs. nih.gov This combined stimulation supports a more potent and durable anti-tumor immunity. nih.gov The effective priming of CTLs against tumor-specific antigens is of particular importance, as the presence of CD8+ T cells in the tumor microenvironment correlates with improved patient outcomes. nih.gov

The expansion of these activated CTLs is a critical step in the anti-tumor immune response. The cytokine milieu created by the TLR7/8 agonist, rich in Type I interferons and other pro-inflammatory cytokines, supports the proliferation and survival of these effector T cells. nih.gov This leads to a larger population of CTLs capable of recognizing and eliminating tumor cells. delveinsight.com

Comprehensive Cytokine and Chemokine Secretion Profiles

The administration of this compound and similar dual agonists elicits a robust and broad-ranging secretion of cytokines and chemokines, which orchestrates a potent Th1-polarized immune response. This response is critical for the subsequent activation and direction of both innate and adaptive immune cells.

Upon stimulation with a TLR7/8 agonist, a variety of immune cells, including dendritic cells (DCs), monocytes, and macrophages, are prompted to release a cascade of signaling molecules. researchgate.netnih.gov This profile is heavily skewed towards a Type 1 immune response, which is instrumental in cell-mediated immunity against intracellular pathogens and tumors. aacrjournals.orgnih.gov

Key cytokines that are consistently and significantly upregulated following TLR7/8 agonist administration include:

Interleukin-12 (IL-12): A pivotal cytokine that drives the differentiation of naive T cells into Th1 cells and enhances the cytotoxic activity of NK cells and CTLs. mdpi.comnih.govresearchgate.netresearchgate.net

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine with direct and indirect anti-tumor effects, including the induction of tumor cell apoptosis and the enhancement of immune cell infiltration into the tumor. mdpi.comnih.govresearchgate.net

Interferon-gamma (IFN-γ): While primarily produced by T cells and NK cells, its production is significantly induced by the IL-12 secreted in response to TLR7/8 agonism. IFN-γ plays a critical role in activating macrophages and enhancing antigen presentation. mdpi.comresearchgate.net

Type I Interferons (IFN-α/β): Particularly driven by TLR7 signaling, these interferons are crucial for anti-viral responses and for the cross-priming of CD8+ T cells by DCs. mdpi.comnih.gov

Interleukin-6 (IL-6): A pleiotropic cytokine with both pro-inflammatory and anti-inflammatory roles, its induction by TLR7/8 agonists contributes to the acute inflammatory response. nih.govresearchgate.net

Interleukin-2 (IL-2): Essential for the proliferation and survival of T lymphocytes, its increased production supports the expansion of activated T cells. researchgate.net

In addition to these cytokines, TLR7/8 agonists also induce the secretion of a range of chemokines that are vital for recruiting immune cells to the site of inflammation or the tumor microenvironment. These include IFN-γ-inducible protein 10 (IP-10/CXCL10) and monokine induced by IFN-γ (MIG/CXCL9), which are potent chemoattractants for activated T cells and NK cells. aacrjournals.org

The following table summarizes the key cytokines and chemokines induced by TLR7/8 agonists and their primary functions in the anti-tumor immune response.

It is important to note that while TLR8 is not functional in mice, studies in murine models still show potent immune activation due to the stimulation of TLR7. aacrjournals.org In humans, where both TLR7 and TLR8 are functional, dual agonists can activate a broader range of immune cells, including myeloid DCs and monocytes via TLR8, leading to a robust production of pro-inflammatory cytokines like IL-12. researchgate.net

Investigational Applications of Tlr7/8 Agonist 6 in Preclinical Disease Models

Preclinical Antiviral Research Models

Resiquimod's ability to mimic a viral infection by activating TLR7 and TLR8 has made it a subject of extensive preclinical research for its antiviral properties. cancer-research-network.cominvivogen.com Its mechanism of action involves stimulating a powerful, broad-spectrum antiviral state in the host. nih.gov

Efficacy in Specific Viral Infection Models (e.g., Influenza, HIV, SARS-CoV-2, HBV)

Preclinical studies have demonstrated the efficacy of Resiquimod (B1680535) in various viral infection models.

Influenza Virus: In a mouse model of H5N1 influenza, the inclusion of Resiquimod as an adjuvant with an mRNA vaccine resulted in the complete clearance of the virus from the lungs of challenged mice. frontiersin.org Studies in nonhuman primate (NHP) models have also shown its potential. In elderly African green monkeys, an inactivated influenza A virus (IAV) vaccine linked to Resiquimod increased levels of virus-specific IgM and IgG antibodies. nih.govmdpi.com Similarly, in newborn NHPs, a population with reduced vaccine responsiveness, an R848-conjugated IAV vaccine improved viral clearance. researchgate.net

Human Immunodeficiency Virus (HIV): Research indicates that Resiquimod can suppress HIV replication in cultured monocytes. nih.gov This effect is linked to the TLR7/8 signaling pathway. nih.gov Furthermore, Resiquimod and other novel TLR7/8 agonists have been shown to be highly potent in activating latent HIV-1 reservoirs from the cells of patients with controlled viral loads. frontiersin.org This "shock and kill" strategy aims to reactivate the virus, making it visible to the immune system for elimination. frontiersin.orgfrontiersin.org Studies show that TLR7 agonists can enhance the killing of HIV-1 infected cells through innate immune activation. frontiersin.org

SARS-CoV-2: Resiquimod has demonstrated inhibitory effects against SARS-CoV-2 both in vitro and in vivo. researchgate.net In Caco-2 cell cultures, Resiquimod treatment prior to infection inhibited the virus. researchgate.net In a mouse model infected with a mouse-adapted strain of SARS-CoV-2, treatment with Resiquimod led to significantly lower viral loads in the lungs and trachea compared to the control group. researchgate.net

Hepatitis B Virus (HBV): The activation of TLR7 is a therapeutic strategy being explored for hepatitis viruses. ersnet.orgnih.gov Preclinical research has shown that TLR7 agonist treatment can suppress HBV replication in a HepG2.2.15 cell line model. ersnet.org

Table 1: Summary of Resiquimod (R848) Efficacy in Preclinical Viral Models

| Virus | Model System | Key Findings | Reference |

|---|---|---|---|

| Influenza A (H5N1) | Mouse Model | Used as an adjuvant with an mRNA vaccine, led to complete viral clearance in the lungs. | frontiersin.org |

| Influenza A (H1N1) | Elderly Nonhuman Primate (AGM) | Vaccine conjugate increased circulating virus-specific IgM and IgG. | nih.govmdpi.com |

| HIV | Cultured Human Monocytes | Suppressed HIV replication; activated latent HIV-1 reservoirs. | nih.govfrontiersin.org |

| SARS-CoV-2 | Caco-2 Cells & Mouse Model | Inhibited viral replication in vitro; significantly reduced lung viral loads in vivo. | researchgate.net |

| Hepatitis B Virus (HBV) | HepG2.2.15 Cell Line | Suppressed HBV replication. | ersnet.org |

Mechanisms of Enhanced Viral Clearance

The antiviral effects of Resiquimod are not typically due to direct interaction with viral particles but rather from the powerful immune response it orchestrates. nih.gov The primary mechanism involves the activation of the TLR7/8 MyD88-dependent signaling pathway. invivogen.comoup.com

Upon binding to TLR7 and/or TLR8 within endosomes, Resiquimod initiates a signaling cascade that leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), particularly IRF7. invivogen.comnih.govnih.gov This results in two critical downstream effects:

Induction of Type I Interferons: The activation of IRF7 leads to the robust production of type I interferons (IFN-α and IFN-β). nih.govnih.gov These interferons induce an "antiviral state" in surrounding cells by upregulating hundreds of interferon-stimulated genes (ISGs), whose products interfere with various stages of viral replication. nih.gov

Production of Pro-inflammatory Cytokines: The NF-κB pathway stimulates the secretion of a host of pro-inflammatory cytokines and chemokines, such as Interleukin-12 (B1171171) (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and IL-6. invivogen.comnih.gov These molecules help to recruit and activate other immune cells, including natural killer (NK) cells, T cells, and macrophages, which are essential for clearing infected cells and establishing an adaptive immune response. nih.govnih.gov

This dual action of inducing a direct antiviral state and stimulating a broader cellular immune response underlies its efficacy in enhancing viral clearance. nih.govnih.gov

Role as an Adjuvant in Experimental Viral Vaccine Formulations

An adjuvant is a substance that enhances the immune response to a co-administered antigen. Resiquimod has been extensively studied as a potent vaccine adjuvant, particularly for its ability to promote a Th1-type immune response, which is crucial for clearing viral infections. researchgate.netnih.gov

When formulated with a vaccine, Resiquimod stimulates dendritic cells (DCs) and other antigen-presenting cells (APCs). researchgate.netnih.gov This stimulation leads to the upregulation of co-stimulatory molecules (like CD80 and CD86) and the secretion of cytokines such as IL-12, which directs the differentiation of T helper cells towards the Th1 phenotype. oup.comnih.gov A Th1 response is characterized by the production of IFN-γ and the activation of cytotoxic T lymphocytes (CTLs), which are effective at killing virally infected cells. oup.com

Preclinical studies have consistently shown its benefits as an adjuvant:

In nonhuman primate models, an inactivated influenza vaccine conjugated directly to Resiquimod induced potent immune responses in both newborn and elderly animals, two groups known for suboptimal vaccine responses. mdpi.comresearchgate.net The conjugated vaccine elicited robust IgG antibody responses, including broadly protective antibodies against the conserved hemagglutinin stem region. frontiersin.orgresearchgate.net

In mice, Resiquimod used as an adjuvant for an H5N1 mRNA vaccine promoted the differentiation of T lymphocytes to the Th1 type and significantly enhanced the clearance of the influenza virus. frontiersin.org

Its potential has been recognized for various viral vaccines and it has been explored in numerous animal models with a wide range of antigens. researchgate.netnih.gov

Table 2: Summary of Resiquimod (R848) as a Vaccine Adjuvant in Preclinical Models

| Vaccine Target | Model System | Key Adjuvant Effects | Reference |

|---|---|---|---|

| Influenza A Virus | Newborn & Elderly Nonhuman Primates | Enhanced IgG and IgM responses; improved viral clearance; induced antibodies to conserved epitopes. | nih.govmdpi.comresearchgate.net |

| Influenza (H5N1) mRNA Vaccine | Mouse Model | Promoted Th1-type response; enhanced viral clearance. | frontiersin.org |

| NY-ESO-1 (Melanoma Antigen) | Animal Models / Human Study Context | Enhanced antigen-specific CD8+ T-cell responses that can inhibit tumor growth. | nih.gov |

Preclinical Antitumor Research Models

The immunomodulatory properties of TLR7/8 agonist 6 that are effective against viruses are also applicable to cancer immunotherapy. nih.govnih.gov By activating the innate immune system, Resiquimod can help overcome the immunosuppressive tumor microenvironment and promote a potent, tumor-specific adaptive immune response. nih.govnih.gov

Direct and Indirect Anti-Proliferative Effects on Tumor Cells in Vitro

The antitumor effects of Resiquimod are mediated through both indirect and, in some cases, direct mechanisms.

Indirect Effects: The primary antitumor mechanism is indirect, relying on the activation of various immune cells. In vitro studies show that Resiquimod stimulates human and murine mononuclear cells, particularly antigen-presenting cells like dendritic cells and monocytes, to produce key antitumor cytokines such as IFN-α, IL-12, and TNF-α. cancer-research-network.comnih.gov These cytokines can inhibit tumor proliferation and promote the activation of cytotoxic cells. nih.govnih.gov Furthermore, Resiquimod can activate natural killer (NK) cells, which are crucial for immune surveillance and killing of tumor cells. frontiersin.orgresearchgate.net

Direct Effects: In addition to its well-established immune-mediated effects, some studies suggest a direct anti-proliferative impact on cancer cells. In vitro research has demonstrated that Resiquimod can exert a direct anti-proliferative effect on melanoma cells. nih.govresearchgate.net Similarly, the related TLR7 agonist Imiquimod (B1671794) was found to inhibit the growth of mouse and human prostate cancer cells in vitro, inducing cell cycle arrest at the G2/M phase. elsevierpure.com

Inhibition of Tumor Growth in Syngeneic and Xenograft Models

The antitumor efficacy of this compound has been validated in vivo using both syngeneic and xenograft tumor models.

Syngeneic Models: These models utilize immunocompetent mice, where both the host animal and the implanted tumor cell line are from the same inbred strain, allowing for the study of immunotherapies in the context of a complete immune system. crownbio.comcriver.complos.org In multiple syngeneic models, including melanoma and hepatocellular carcinoma (HCC), local or intratumoral administration of a TLR7/8 agonist led to significant inhibition of tumor growth. nih.govnih.govbmj.com This effect is driven by the recruitment and activation of NK cells and CD8+ T cells within the tumor microenvironment. bmj.comnih.gov In a preclinical HCC model, microparticles loaded with Resiquimod reprogrammed immunosuppressive tumor-associated macrophages (TAMs) into an inflammatory, antitumor phenotype and boosted the efficacy of anti-PD-1 therapy. nih.gov Combination therapy of Resiquimod with an anti-PD-1 checkpoint inhibitor significantly prolonged the survival of mice with melanoma. nih.govresearchgate.net

Xenograft Models: These models involve implanting human tumor cells into immunodeficient mice. reactionbiology.comnih.govbiocytogen.com While the absence of a fully functional adaptive immune system limits the study of T-cell mediated immunity, these models are useful for assessing therapies that target innate immune cells or have direct tumor effects. In one study, a TLR7/8 agonist conjugated to a tumor-targeting antibody demonstrated efficacy in a xenograft tumor model, where the activation of innate effector functions like antibody-dependent cellular cytotoxicity (ADCC) by human NK cells could be assessed. researchgate.net

Table 3: Summary of Resiquimod (R848) Efficacy in Preclinical Tumor Models

| Model Type | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| Syngeneic | Melanoma | Prolonged survival when combined with anti-PD-1; direct anti-proliferative effect. | nih.govresearchgate.net |

| Syngeneic | Various (e.g., Colon) | Inhibited tumor growth; enriched and activated NK and CD8+ T cells in the tumor. | bmj.comnih.gov |

| Syngeneic (Orthotopic) | Hepatocellular Carcinoma (HCC) | Reprogrammed macrophages to an antitumor phenotype; enhanced anti-PD-1 therapy. | nih.gov |

| Xenograft & Syngeneic | Various (HER2+) | Enhanced anti-tumor efficacy of antibody therapies (e.g., anti-HER2). | researchgate.net |

Modulation of the Tumor Microenvironment

The tumor microenvironment (TME) is a complex and dynamic network of cells, signaling molecules, and extracellular matrix that plays a critical role in tumor progression and response to therapy. A key focus of preclinical research on this compound has been its ability to modulate this environment, transforming it from an immunosuppressive to an immune-supportive state.

Preclinical studies have consistently demonstrated the capacity of this compound to enhance the infiltration of various immune cells into the tumor. nih.govnih.gov Localized administration of a TLR7/8 agonist has been shown to lead to the enrichment and activation of natural killer (NK) cells and CD8+ T cells within the tumor. nih.govnih.govresearchgate.net This influx of cytotoxic immune cells is a critical step in mounting an effective anti-tumor response.

Beyond simply increasing the numbers of immune cells, this compound has been shown to reprogram key immunosuppressive cell populations within the TME. nih.govbiorxiv.orgresearchgate.net Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are major contributors to the immunosuppressive landscape of many tumors. researchgate.netmdpi.com Research has shown that TLR7/8 agonists can induce the differentiation of MDSCs into mature macrophages and dendritic cells, thereby diminishing their suppressive functions. nih.gov Furthermore, these agonists can repolarize TAMs from an anti-inflammatory (M2-like) phenotype that promotes tumor growth to a pro-inflammatory (M1-like) state that supports anti-tumor immunity. researchgate.netnih.gov This reprogramming is crucial for overcoming the immunosuppressive barriers that often limit the efficacy of cancer immunotherapies. researchgate.net

The activation of TLR7 and TLR8 on antigen-presenting cells (APCs) by this compound is a pivotal event in the initiation of a robust anti-tumor immune response. nih.govnih.govmdpi.com This activation triggers the production of a cascade of pro-inflammatory cytokines, including type I interferons (IFNα/β), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net This Th1-polarizing cytokine milieu is essential for the activation and expansion of tumor-specific cytotoxic T lymphocytes (CTLs). nih.govaacrjournals.org

Studies have shown that treatment with a TLR7/8 agonist leads to a significant increase in tumor antigen-specific IFN-γ–secreting effector cells, both systemically and within the tumor itself. aacrjournals.org This indicates the generation of a targeted adaptive immune response against the tumor. The maturation of dendritic cells induced by the agonist enhances their ability to present tumor antigens to T cells, further amplifying the anti-tumor response. mdpi.com

Investigational Combination Therapies in Preclinical Oncology

To further enhance the anti-tumor effects of this compound, preclinical research has explored its use in combination with other therapeutic modalities. nih.govaacrjournals.orgmdpi.com These combination strategies aim to create a synergistic effect by targeting different aspects of tumor biology and the anti-tumor immune response.

A significant area of investigation has been the combination of TLR7/8 agonists with immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies. nih.govfrontiersin.org ICIs work by releasing the "brakes" on the immune system, allowing T cells to more effectively attack cancer cells. By increasing the infiltration of T cells into the tumor and creating a more pro-inflammatory TME, TLR7/8 agonists can sensitize tumors to the effects of ICIs, leading to improved tumor control and survival in preclinical models. nih.govescholarship.orgjci.org

Combination with radiation therapy has also shown promise. mdpi.comnih.govbmj.com Radiation can induce immunogenic cell death, releasing tumor antigens and creating a local inflammatory response. bmj.com Systemic administration of a TLR7/8 agonist can then amplify this "in situ vaccine" effect, leading to a potent systemic anti-tumor immune response that can target both the primary tumor and distant metastases. nih.govbmj.com

| Combination Therapy | Preclinical Model | Key Findings |

| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Murine Head and Neck Squamous Cell Carcinoma | Suppressed tumor growth at primary and distant sites; increased infiltration of IFNγ-producing CD8+ T cells. nih.govjci.org |

| Radiation Therapy | Murine Pancreatic Ductal Adenocarcinoma | Superior tumor control compared to either treatment alone; increased tumor antigen-specific CD8+ T cells and decreased regulatory T cells. bmj.com |

| TLR9 Agonist (CpG ODN) | Murine Syngeneic Tumors | Eradication of large, established tumors; increased number and activity of tumor-infiltrating CTLs and NK cells. nih.gov |

Research on this compound in Autoimmunity and Inflammatory Models (for mechanistic insights, not treatment)

While the primary therapeutic focus for TLR7/8 agonists is in oncology, studies in the context of autoimmune and inflammatory diseases have provided invaluable mechanistic insights into the function of TLR7 and TLR8 signaling. It is important to emphasize that this research is not aimed at developing this compound for the treatment of these conditions, but rather to understand the fundamental roles these receptors play in immune regulation and pathogenesis.

In genetically predisposed mouse models of lupus, the administration of TLR7/8 agonists has been shown to accelerate and exacerbate disease. aai.orgfrontiersin.orgfrontiersin.org This is because TLR7 is a key driver of the autoimmune response in lupus, and its overstimulation can lead to a break in immune tolerance. frontiersin.orgnih.gov Activation of TLR7 in these models leads to the production of type I interferons, which are central to the pathogenesis of the disease. frontiersin.org These studies have demonstrated that TLR7/8 activation can induce lupus-like manifestations, including the production of autoantibodies and organ damage. aai.orgnih.gov This line of research has been instrumental in confirming the critical role of the TLR7 pathway in the development of systemic lupus erythematosus. frontiersin.org

The use of this compound in various inflammatory models has helped to dissect the complex signaling pathways that regulate inflammation. nih.govacs.org Activation of TLR7 and TLR8 triggers the MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of a wide range of inflammatory mediators. frontiersin.orgresearchgate.net

Research has shown that the nature and magnitude of the inflammatory response can be influenced by the specific TLR7/8 agonist used, the cell type being stimulated, and the surrounding microenvironment. nih.gov For instance, while often associated with pro-inflammatory responses, under certain conditions, TLR7/8 agonists can also have anti-inflammatory effects. nih.gov These studies are crucial for understanding how to harness the immunostimulatory properties of these agonists for therapeutic benefit while minimizing potentially harmful inflammatory side effects.

| Disease Model | Key Mechanistic Insight |

| Lupus-prone Mice | TLR7 activation drives the production of type I interferons, leading to a break in immune tolerance and exacerbation of autoimmune pathology. aai.orgfrontiersin.orgfrontiersin.org |

| General Inflammatory Models | Activation of TLR7/8 initiates MyD88-dependent signaling, leading to the production of a broad spectrum of inflammatory cytokines and chemokines, highlighting the central role of these receptors in innate immunity. frontiersin.orgresearchgate.net |

Structure Activity Relationship Sar Studies of Tlr7/8 Agonist 6 and Analogues

Identification of Structural Moieties Critical for TLR7 Agonism

While many heterocyclic compounds, such as certain imidazoquinolines and 8-oxoadenines, exhibit potent TLR7 agonism, the 3-pentylquinoline-2-amine (agonist 6) scaffold is a pure TLR8 agonist with no detectable activity at TLR7. nih.govacs.org Therefore, SAR studies on this specific compound and its close analogues primarily highlight the absence of features required for TLR7 activation. However, by comparing this scaffold to TLR7-active analogues, critical moieties for TLR7 agonism can be inferred.

For the broader class of TLR7/8 agonists, particularly the well-studied imidazoquinoline series, specific structural elements are essential for TLR7 activity. Modifications to the N1 and C2 positions of the imidazoquinoline core are critical. nih.gov

N1-Substituent: The incorporation of phenolic hydroxyl groups on an N1-benzyl functionality can result in improved TLR7 selectivity with a concurrent loss of TLR8 activity. nih.gov

Heterocyclic Core: The electronic configuration of the heterocyclic system is a primary determinant of TLR7 versus TLR8 activity. nih.govnih.gov The imidazo[4,5-c]quinoline system itself is a key feature for many TLR7 agonists. chemrxiv.org

Conjugation: The immunostimulatory activity of a TLR7 ligand can be significantly altered by conjugation. Attaching a potent TLR7 agonist to phospholipids (B1166683), for instance, can amplify and modify its immunological profile. acs.org

In the 8-oxoadenine series, TLR7 potency can be modulated by the length of an alkyl linker at the N-9 position, demonstrating that even subtle changes can shift receptor activity. acs.org For oligonucleotide-based agonists, chemical modifications at the 2' position of the ribose can be engineered to slow or prevent cleavage by RNases, a process that appears necessary for generating TLR8-active ligands, thereby making the parent molecule more TLR7-selective. rupress.org

Identification of Structural Moieties Critical for TLR8 Agonism

The identification of 3-pentylquinoline-2-amine (agonist 6) as a potent and highly specific human TLR8 agonist was the result of structure-based ligand design. acs.orgnih.gov Analysis of this molecule and related structures, aided by co-crystal structures with the TLR8 receptor, has elucidated key moieties for potent TLR8 agonism.

Quinoline-2-amine Scaffold: This simple heterocyclic system serves as the core pharmacophore. The amidine group within this moiety is critical for interaction with the receptor, specifically forming hydrogen bonds with Asp543 in the TLR8 binding pocket. researchgate.net

3-Pentyl Group: The C3-alkyl substituent plays a crucial role in ligand occupancy and biological activity. This hydrophobic chain likely fits into a corresponding pocket within the receptor, contributing to binding affinity. acs.org

Absence of Ether Oxygen: In related imidazoquinoline scaffolds, crystallographic studies have shown that the absence of an ether oxygen in the C2-substituent is favorable for TLR8 efficacy. This is because the ether oxygen could engage in unfavorable electrostatic interactions with the carbonyl oxygen of Gly572 in human TLR8. nih.gov

Further exploration of the quinoline (B57606) core revealed that decorating it with alkylamino groups could significantly enhance potency. This rational design approach, based on mimicking intermolecular interactions seen in crystal structures of dual TLR7/8 agonists bound to TLR8, led to the identification of a novel TLR8 agonist that was approximately 20-fold more potent than the parent 3-pentylquinoline-2-amine. nih.gov

| Structural Moiety | Scaffold Example | Role in TLR8 Agonism | Reference |

|---|---|---|---|

| Quinoline-2-amine Core | 3-pentylquinoline-2-amine | Forms key hydrogen bonds with Asp543 in the TLR8 binding site. | researchgate.net |

| C3-Alkyl Group | 3-pentylquinoline-2-amine | Provides hydrophobic interactions, enhancing binding affinity and potency. | acs.org |

| C2-Substituent (Imidazoquinolines) | Resiquimod (B1680535) analogues | Absence of an ether oxygen in the C2 side chain is favorable for efficacy. | nih.gov |

| Alkylamino Decorations | Quinoline derivatives | Mimic key intermolecular interactions to significantly augment potency. | nih.gov |

Impact of Chemical Modifications on Dual TLR7/8 Agonism and Receptor Selectivity

Relatively modest structural changes in heterocyclic small molecules can lead to major variations in TLR7 and/or TLR8 activity, effectively acting as a switch between dual agonism and receptor selectivity. nih.gov The electronic configuration of the heterocyclic system is a critical factor governing this selectivity. nih.govacs.org

Scaffold Hopping: The transition from a furo[2,3-c]quinoline scaffold, which has dual TLR7/8 activity, to the structurally simpler 3-pentylquinoline-2-amine (agonist 6) resulted in a complete switch to a pure, highly potent TLR8 agonist. nih.gov

Substitutions on Imidazoquinolines: Small electronic modifications on the N1-benzyl ring of imidazoquinolines can significantly affect the relative TLR7/8 activities. nih.gov Adding phenolic hydroxyl groups to this ring improves TLR7 selectivity, while adding a second hydroxyl or amine group can improve TLR8 agonism. nih.gov

Linker Length Modification: In the 8-oxoadenine series, TLR7/8 selectivity and potency can be modulated by varying the length of an alkyl linker connecting a 4-piperidinylalkyl moiety to the N-9 position of the core structure. acs.org

Oligonucleotide Modifications: For RNA-based agonists, selectivity can be rationally designed. Site-specific 2' chemical modifications that block cleavage by RNases can abrogate the production of TLR8-active ligands, thus making the compound TLR7-selective. rupress.org

These examples underscore that receptor selectivity is not governed by a single feature but rather by a combination of the core scaffold, its electronic properties, and the nature and position of its substituents. nih.govacs.org

Relationship Between Chemical Structure and Downstream Immunological Outcomes

The chemical structure of an agonist, by determining its selectivity for TLR7, TLR8, or both, directly dictates the subsequent immunological cascade. nih.gov TLR7 and TLR8 are expressed on different immune cell subsets and trigger distinct cytokine and chemokine profiles. nih.govresearchgate.net

TLR7-Selective Agonists: Structures that confer TLR7 selectivity, such as certain modified imidazoquinolines, primarily activate plasmacytoid dendritic cells (pDCs) and B cells. nih.govacs.org This leads to the production of high levels of type I interferons (IFN-α) and IFN-regulated chemokines, which are crucial for antiviral responses and priming adaptive immunity. nih.govresearchgate.net

TLR8-Selective Agonists: Structures that are TLR8-selective, like 3-pentylquinoline-2-amine, engage myeloid dendritic cells (cDCs), monocytes, and macrophages. nih.govnih.gov This activation results in a strong pro-inflammatory cytokine profile, including Tumor Necrosis Factor-α (TNF-α), Interleukin-12 (B1171171) (IL-12), and IL-18, which promotes the development of Type 1 helper T cell (Th1) responses. nih.govacs.orgresearchgate.net

Dual TLR7/8 Agonists: Compounds with dual activity induce a mixed response, combining the IFN-α signature of TLR7 activation with the pro-inflammatory cytokine profile of TLR8 activation. nih.govresearchgate.net

Furthermore, conjugating a TLR7 agonist to a phospholipid moiety can alter its pharmacokinetic and pharmacodynamic properties, resulting in prolonged increases in serum proinflammatory cytokines and the induction of both Th1 and Th2 antigen-specific immune responses upon vaccination. acs.org Similarly, attaching TLR7/8 agonists to polymers can reduce systemic cytokine release while focusing adjuvant activity in lymph nodes, demonstrating that macromolecular structure also influences immunological outcomes. acs.org

| Receptor Selectivity | Primary Cell Targets | Key Cytokine/Chemokine Profile | Dominant Immune Response | Reference |

|---|---|---|---|---|

| TLR7-Selective | Plasmacytoid Dendritic Cells (pDCs), B cells | IFN-α, IFN-regulated chemokines | Antiviral, Type I IFN-driven | nih.govresearchgate.net |

| TLR8-Selective | Myeloid Dendritic Cells (cDCs), Monocytes, Macrophages | TNF-α, IL-12, IL-18, MIP-1α | Pro-inflammatory, Th1-polarizing | nih.govresearchgate.net |

| Dual TLR7/8 | pDCs, cDCs, Monocytes, B cells | Mixed (IFN-α, TNF-α, IL-12) | Broad pro-inflammatory and antiviral | nih.gov |

Rational Design Principles for Novel TLR7/8 Agonist Scaffolds

The accumulated knowledge from extensive SAR studies has established several key principles for the rational design of new and improved TLR7/8 agonist scaffolds.

Structure-Based Design: The availability of high-resolution crystal structures of human TLR8 in complex with agonists has been a game-changer. nih.govacs.org This allows for the precise design of molecules that optimize interactions with key residues in the binding pocket, leading to enhanced potency and selectivity. For instance, designing molecules to mimic observed hydrogen bonding and hydrophobic interactions led to the development of next-generation TLR8 agonists with significantly improved activity. nih.gov

Control of Physicochemical Properties: SAR studies have shown that modulating the electronic configurations of heterocyclic systems is a powerful tool to fine-tune TLR7 versus TLR8 selectivity. nih.govnih.gov Quantum chemical calculations and quantitative structure-activity relationship (QSAR) models can be used to predict the biological activity of novel compounds based on stereoelectronic effects, guiding the synthesis of molecules with a desired selectivity profile. acs.org

Scaffold Hopping and Simplification: It is not always necessary to build upon complex natural ligand mimics. The discovery of 3-pentylquinoline-2-amine demonstrated that moving to a novel, structurally simpler scaffold can yield highly potent and selective agonists. nih.gov This principle encourages the exploration of diverse chemical spaces to identify new and effective chemotypes.

Conjugation and Formulation Chemistry: The biological activity of a TLR agonist is not solely dependent on its core structure but also on its presentation to the immune system. Covalently attaching agonists to carriers like phospholipids or polymers can dramatically alter their immunological effects, often improving their adjuvant properties by enhancing delivery to antigen-presenting cells and reducing systemic exposure. acs.orgacs.org

Targeted Modification for Selectivity: As seen with oligonucleotide agonists, specific chemical modifications can be rationally introduced to exploit biological processes (like enzymatic cleavage) to control receptor activation. Designing molecules that are processed differently in the endosome can be a sophisticated strategy for achieving receptor selectivity. rupress.org

By integrating these principles, researchers can move beyond empirical screening and rationally design novel TLR7/8 agonists with tailored potency, selectivity, and downstream immunological effects for use as vaccine adjuvants and immunotherapeutics. researchgate.net

Methodological Approaches and Innovations in Tlr7/8 Agonist 6 Research

In Vitro Cellular and Molecular Assays

In vitro assays are fundamental to characterizing the bioactivity of TLR7/8 agonists. These controlled, single-variable experiments allow researchers to dissect specific cellular and molecular events following receptor engagement.

Flow Cytometry for Immunophenotyping and Activation Marker Expression

Flow cytometry is an indispensable tool for analyzing the effects of TLR7/8 agonists on diverse immune cell populations within a heterogeneous sample. This technique allows for the simultaneous measurement of multiple cellular characteristics, including the expression of cell surface and intracellular proteins on individual cells. wsu.edunih.gov In research involving TLR7/8 agonist 6, flow cytometry is used to identify specific immune cell subsets (immunophenotyping) and to quantify the upregulation of activation markers, which indicates a cellular response to the agonist. wsu.edunih.govacs.orgbmj.com

Common applications include:

Identifying Target Cells: By staining with antibodies against lineage markers (e.g., CD11c for myeloid dendritic cells, CD56 for NK cells), researchers can determine which cell populations are responsive to the agonist. psu.eduoup.com

Measuring Activation Markers: Upon stimulation, immune cells upregulate specific surface proteins. Flow cytometry is used to measure the increased expression of markers such as CD69, CD86, and Major Histocompatibility Complex class II (MHC-II) on dendritic cells (DCs), B cells, and natural killer (NK) cells, signifying their maturation and activation. frontiersin.orgacs.orgoup.comnih.gov

Intracellular Staining: This method can also be used to detect the production of intracellular cytokines within specific cell types, providing a more detailed picture of the immune response. nih.gov

Table 1: Upregulation of Activation Markers by TLR7/8 Agonists Detected via Flow Cytometry

| Cell Type | Marker Upregulated | Finding |

|---|---|---|

| NK Cells | CD69 | TLR7/8 agonists induced increased CD69 expression on both CD56dim and CD56bright NK cell subsets. oup.com |

| NK Cells | NKG2D | Stimulation with TLR7/8 agonists led to an increase in NKG2D positive NK cells. frontiersin.org |

| Dendritic Cells (DCs) | CD86, MHC-II | Nanogel-conjugated TLR7/8 agonists triggered the maturation of bone marrow-derived DCs, evidenced by increased CD86 and MHC-II expression. acs.org |

| Eosinophils | CD11b | Treatment with a TLR7/8 agonist increased the expression of CD11b on human pluripotent stem cell-derived eosinophils. nih.gov |

| T Cells | CD69 | TLR7/8 agonists induced the expression of CD69 on T cells. frontiersin.org |

Cytokine and Chemokine Quantification (e.g., ELISA, Luminex)

A primary function of TLR7 and TLR8 activation is the robust production of cytokines and chemokines, which are the signaling molecules that orchestrate the immune response. psu.edu The quantification of these secreted proteins is a critical step in evaluating the efficacy and characterizing the type of immune response induced by an agonist. psu.edunih.gov

Two common methods for this are:

ELISA (Enzyme-Linked Immunosorbent Assay): This is a widely used plate-based assay to detect and quantify a single specific protein (e.g., a particular cytokine) in a sample. researchgate.netresearchgate.net While reliable, it can be time-consuming and requires a relatively large sample volume if many cytokines are to be measured. nih.govnih.gov

Luminex (Multiplex Bead Array): This technology allows for the simultaneous measurement of multiple cytokines and chemokines in a single, small-volume sample. nih.govcreative-proteomics.com It uses color-coded beads coated with specific antibodies, enabling high-throughput analysis and providing a more comprehensive profile of the immune response. creative-proteomics.comrndsystems.com

Studies on TLR7/8 agonists have used these methods to demonstrate that stimulation of immune cells, such as peripheral blood mononuclear cells (PBMCs), leads to the secretion of a wide range of effector molecules. psu.edubmj.com The specific profile of cytokines can differ depending on whether TLR7, TLR8, or both are activated. For example, TLR7 activation is often associated with high levels of Type I interferons (IFN-α) and IFN-inducible chemokines like IP-10, whereas TLR8 activation tends to induce higher levels of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12. psu.eduresearchgate.netnih.gov Dual TLR7/8 agonists induce a broad spectrum of both pro-inflammatory and IFN-inducible cytokines. psu.eduresearchgate.net

Table 2: Cytokine and Chemokine Secretion Profile Following TLR7/8 Agonist Stimulation

| Cytokine/Chemokine | Inducing Agonist Profile | Key Producing Cell Types |

|---|---|---|

| IFN-α | Primarily TLR7 | Plasmacytoid Dendritic Cells (pDCs) |

| IL-12 | Primarily TLR8, also TLR7/8 | Myeloid Dendritic Cells (mDCs), Monocytes |

| TNF-α | Primarily TLR8, also TLR7/8 | Monocytes, mDCs, pDCs |

| IL-6 | Primarily TLR8, also TLR7/8 | Monocytes, Dendritic Cells |

| IP-10 (CXCL10) | Primarily TLR7 | Plasmacytoid Dendritic Cells (pDCs) |

| MIP-1α (CCL3) | Primarily TLR8 | Monocytes, mDCs |

| IFN-γ | TLR7/8 (often indirect) | NK Cells, T Cells |

| IL-1β | Primarily TLR8 | Monocytes |

Gene Expression Analysis (e.g., qPCR, RNA-Seq)

To understand the cellular response to TLR7/8 agonists at the transcriptional level, researchers employ gene expression analysis techniques. These methods measure the amount of messenger RNA (mRNA) for specific genes, providing insight into which cellular programs are being activated. oup.combmj.com

Quantitative PCR (qPCR): This technique is used to measure the expression of a small number of pre-selected genes with high sensitivity and precision. bmj.com For example, it can be used to confirm the upregulation of genes coding for specific cytokines (e.g., il-12p35) or activation markers following agonist stimulation. nih.gov

RNA-Sequencing (RNA-Seq): This is a high-throughput method that provides a comprehensive, unbiased snapshot of the entire transcriptome (all the RNA molecules) in a cell or population of cells. nih.govnih.gov RNA-Seq can reveal broad changes in gene expression, identifying entire pathways and cellular processes that are modulated by TLR7/8 activation, including those related to both the NF-κB and IRF signaling pathways. oup.comnih.gov

These analyses have been instrumental in defining how TLR7 and TLR8 differentially regulate gene expression in various immune cell types, helping to explain their distinct functional roles in immunity. oup.comnih.gov

Immunoblotting and Phosphorylation Analysis for Signaling Pathways

To dissect the specific molecular events that occur inside a cell after a TLR7/8 agonist binds to its receptor, researchers use immunoblotting (also known as Western blotting). This technique allows for the detection of specific proteins within a complex mixture, such as a cell lysate. researchgate.net

Ex Vivo Primary Immune Cell Stimulation Models

While in vitro assays using cell lines are valuable, they may not fully represent the complexity of primary immune cells. Ex vivo models bridge this gap by using fresh immune cells isolated directly from human blood or animal tissues. miltenyibiotec.comnih.gov These models provide a more physiologically relevant system for studying the effects of TLR7/8 agonists. frontiersin.orgnih.gov

Commonly used ex vivo models include:

Peripheral Blood Mononuclear Cells (PBMCs): This mixture contains a variety of immune cells, including lymphocytes (T cells, B cells, NK cells) and monocytes, providing a good overview of the integrated immune response to an agonist. frontiersin.org

Isolated Primary Cells: To study the response of a specific cell type, researchers can isolate populations such as monocytes, plasmacytoid dendritic cells (pDCs), myeloid dendritic cells (mDCs), or NK cells. frontiersin.orgnih.gov

These ex vivo studies have been crucial in demonstrating the distinct roles of TLR7 and TLR8. For example, by stimulating isolated cell populations, researchers have confirmed that TLR7 agonists primarily activate pDCs, while TLR8 agonists strongly activate myeloid cells like monocytes and mDCs. miltenyibiotec.com These models are also used to measure the production of cytokines and the upregulation of activation markers in a more natural context. nih.govnih.gov

Table 3: Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| Resiquimod (B1680535) | R848 |

| Imiquimod (B1671794) | R-837 |

| MEDI9197 | 3M-052 |

| Motolimod | VTX-2337 |

| Loxoribine | - |

| Polyuridylic acid | Poly U |

Isolation and Culture of Human and Murine Primary Immune Cell Subsets

A foundational aspect of this compound research involves the isolation and in vitro culture of specific immune cell populations from both human and murine sources. This allows for a detailed examination of the direct effects of the agonist on distinct cell types, free from the complexities of a whole-organism response.

Commonly isolated human primary immune cells include peripheral blood mononuclear cells (PBMCs), from which various subsets can be further purified. These include plasmacytoid dendritic cells (pDCs), which express TLR7, and myeloid dendritic cells (mDCs) and monocytes, which express TLR8. psu.edubmj.com B cells are another key population, expressing TLR7 and TLR9. nih.gov Methodologies for isolation often involve density gradient centrifugation to obtain PBMCs, followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to enrich for specific subsets based on their surface markers (e.g., CD303 for pDCs). researchgate.net

Similarly, in murine studies, splenocytes are a common source of various immune cell types. biocytogen.com Bone marrow-derived dendritic cells (BMDCs) are also frequently generated by culturing bone marrow precursor cells with specific cytokines, providing a renewable source of dendritic cells for in vitro experiments. nih.gov

Once isolated, these primary immune cell subsets are cultured in appropriate media and stimulated with this compound. The subsequent cellular responses, such as cytokine production (e.g., IFN-α, IL-12, TNF-α), upregulation of activation markers (e.g., CD69, CD80, CD86), and proliferation, are then measured using techniques like ELISA, flow cytometry, and real-time PCR. nih.govmdpi.comgenscript.com These in vitro systems are crucial for dissecting the cell-specific effects of this compound and understanding its fundamental immunobiology.

Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

Upon stimulation with this compound, researchers can analyze a broad spectrum of immune responses within the PBMC culture. Key readouts include the secretion of a wide array of cytokines and chemokines into the culture supernatant, which can be quantified using multiplex assays. nih.gov This provides a comprehensive profile of the inflammatory and immunomodulatory milieu induced by the agonist. For instance, TLR7/8 agonists have been shown to induce the production of IFN-α, IL-12, and IFN-γ in human PBMC cultures. mdpi.comgenscript.com

Furthermore, flow cytometry is extensively used to analyze changes in the frequency, activation state, and functional responses of specific cell populations within the PBMC mixture. nih.govnih.gov This can reveal, for example, the activation of natural killer (NK) cells, the maturation of dendritic cells, and the proliferation of T cells in response to this compound stimulation. nih.govmdpi.com These studies are instrumental in understanding the integrated immune response and the interplay between different cell types mediated by the agonist.

In Vivo Preclinical Animal Models

To evaluate the therapeutic efficacy and systemic immune effects of this compound, researchers utilize a variety of in vivo preclinical animal models. These models are indispensable for understanding how the agonist functions within a complex biological system and for predicting its potential clinical utility.

Syngeneic mouse tumor models are frequently employed in cancer immunotherapy research. genscript.comnih.gov In these models, tumor cell lines that are genetically compatible with a specific inbred mouse strain are implanted into the mice. This allows for the study of the anti-tumor effects of this compound in the context of a fully competent immune system. Examples of commonly used models include the CT26 colon carcinoma and B16 melanoma models. bmj.comdtu.dk

In addition to cancer models, animal models of infectious diseases and autoimmune disorders are also utilized to investigate the immunomodulatory properties of TLR7/8 agonists. For instance, models of viral infections can be used to assess the agonist's ability to enhance antiviral immunity. mdpi.com Conversely, models of autoimmune diseases, such as lupus-prone mouse strains, can be used to study the potential for TLR7/8 agonists to exacerbate or modulate autoimmune responses. nih.gov

Selection of Genetically Modified Mouse Models (e.g., KO mice, humanized models)

The use of genetically modified mouse models has been instrumental in elucidating the specific molecular pathways and cellular players involved in the response to this compound. Knockout (KO) mice, which lack the gene for a specific protein, are particularly valuable. For example, studies using TLR7- or TLR8-deficient mice have been crucial in confirming that these receptors are the direct targets of the agonist. nih.gov MyD88-deficient mice have also been used to demonstrate the critical role of this adaptor protein in the signaling cascade downstream of TLR7 and TLR8. nih.gov

Humanized mouse models represent a significant innovation in preclinical research. These are immunodeficient mice engrafted with human immune cells or genetically engineered to express human genes. nih.govbiocytogen.com For TLR7/8 agonist research, mice in which the murine TLR7 and TLR8 genes have been replaced with their human counterparts are particularly relevant. biocytogen.com These models are invaluable for studying the effects of TLR7/8 agonists on the human immune system in an in vivo setting, as there can be species-specific differences in TLR function and ligand recognition. nih.gov

Monitoring of Immunological Parameters and Disease Progression in Vivo

A critical component of in vivo studies is the comprehensive monitoring of immunological parameters and disease progression. To assess the anti-tumor efficacy of this compound in cancer models, tumor growth is regularly measured, and survival rates are recorded. nih.govnih.gov In some cases, bioluminescence imaging is used to non-invasively track tumor burden over time. bmj.com

The systemic immune response is typically monitored by collecting blood samples and analyzing serum cytokine levels. nih.govnih.gov This provides insights into the systemic inflammatory environment induced by the agonist. Furthermore, immune cell populations in the blood, spleen, and lymph nodes can be quantified and phenotyped using flow cytometry to assess changes in their activation and differentiation status. biocytogen.comnih.gov

Within the tumor microenvironment, researchers analyze the infiltration of various immune cell subsets, such as CD8+ T cells, NK cells, and dendritic cells. nih.govnih.gov This is often done by harvesting tumors and performing flow cytometry or immunohistochemistry on the dissociated tissue. The functional status of these infiltrating cells, such as their production of cytotoxic molecules or cytokines, can also be assessed. nih.govnih.gov

Histopathological and Immunophenotyping Analyses of Tissues

Histopathological and immunophenotyping analyses of tissues provide crucial spatial and contextual information about the effects of this compound. Following in vivo experiments, tissues of interest, such as tumors, lymph nodes, and spleen, are harvested, fixed, and sectioned for microscopic examination. nih.govnih.gov